molecular formula C21H16ClFN2O5 B3692676 4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide

Cat. No.: B3692676
M. Wt: 430.8 g/mol
InChI Key: WROWKTFEPPGFBH-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with chlorophenyl, fluoronitrophenyl, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl ether: Reacting 4-chlorophenol with a suitable methoxybenzyl halide under basic conditions to form the chlorophenyl ether.

    Nitration: Introducing a nitro group to the aromatic ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

    Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Amidation: Coupling the resulting intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzamide: A simpler analog with a chlorophenyl group but lacking the additional substitutions.

    2-fluoro-5-nitrobenzamide: Contains the fluoronitrophenyl group but lacks the chlorophenyl and methoxy substitutions.

    3-methoxybenzamide: Features the methoxybenzamide core but lacks the chlorophenyl and fluoronitrophenyl groups.

Uniqueness

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide is unique due to its combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O5/c1-29-20-10-14(4-9-19(20)30-12-13-2-5-15(22)6-3-13)21(26)24-18-11-16(25(27)28)7-8-17(18)23/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWKTFEPPGFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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